molecular formula C20H21N7O3 B2543140 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide CAS No. 1797727-78-6

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2543140
CAS No.: 1797727-78-6
M. Wt: 407.434
InChI Key: QQPWJDCBLKEONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core substituted with a pyrimidin-4-yl group bearing a 1H-1,2,4-triazole moiety at the 6-position. The N-(benzo[d][1,3]dioxol-5-ylmethyl) group introduces a methylenedioxyphenyl (benzodioxole) substituent, which is associated with enhanced pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration . The triazole and pyrimidine motifs are pharmacologically significant, often linked to kinase inhibition or epigenetic modulation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c28-20(22-9-14-1-2-16-17(7-14)30-13-29-16)15-3-5-26(6-4-15)18-8-19(24-11-23-18)27-12-21-10-25-27/h1-2,7-8,10-12,15H,3-6,9,13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPWJDCBLKEONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide is a synthetic organic molecule that integrates distinct heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

This compound features several key structural components:

  • Triazole ring : Known for antifungal and antibacterial properties.
  • Pyrimidine moiety : Commonly associated with nucleic acid interactions and various biological functions.
  • Benzo[d][1,3]dioxole : Often linked to anti-inflammatory and anticancer activities.
  • Piperidine ring : Contributes to the compound's pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds incorporating triazole and pyrimidine structures exhibit significant anticancer properties. For instance, a library of triazole-linked compounds was screened against the MDA-MB-231 human breast cancer cell line. The results indicated varying degrees of growth inhibition, with some derivatives showing IC50 values as low as 27.66 μM, suggesting promising anticancer potential for similar triazole-pyrimidine hybrids .

CompoundCell LineIC50 (μM)
Triazole-Pyrimidine Derivative AMDA-MB-23127.66
Triazole-Pyrimidine Derivative BMCF-74.93

Antimicrobial Properties

The triazole component is well-documented for its antimicrobial activity. Compounds featuring the 1H-1,2,4-triazole moiety have shown effectiveness against various fungal pathogens. The mechanism often involves inhibition of fungal cell wall synthesis or disruption of membrane integrity .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in critical cellular processes.
  • Cellular Pathway Interference : Disruption of signaling pathways leading to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

A notable study examined the synthesis and bioactivity of a series of triazole-pyrimidine derivatives. The synthesized compounds were evaluated for their cytotoxic effects on cancer cell lines and showed that modifications in substituents significantly influenced their potency .

In another investigation, structural analogs were tested for their ability to inhibit specific enzymes linked to cancer proliferation. The results highlighted a correlation between structural features and biological efficacy, emphasizing the importance of molecular design in drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine moieties exhibit promising antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various strains of bacteria and fungi. The compound may possess similar antimicrobial properties due to the presence of the triazole ring, which is known for its ability to disrupt microbial cell wall synthesis .

Anticancer Properties

Studies have demonstrated that compounds containing similar structural frameworks can inhibit cancer cell proliferation. The incorporation of the triazole and pyrimidine components may enhance the compound's ability to target specific pathways involved in tumor growth and metastasis. Preliminary evaluations suggest potential efficacy against various cancer cell lines, warranting further investigation into its anticancer mechanisms .

Antitubercular Activity

The design of novel compounds targeting Mycobacterium tuberculosis is crucial in combating tuberculosis, especially multidrug-resistant strains. Research has indicated that triazole derivatives can exhibit significant antitubercular activity. The compound under consideration could potentially be developed as an effective therapeutic agent against tuberculosis .

Molecular Docking Studies

Molecular docking studies are instrumental in predicting the binding affinity of the compound to various biological targets. These studies help elucidate the potential mechanisms through which the compound exerts its pharmacological effects. Recent research has employed molecular docking techniques to assess interactions with key enzymes involved in cancer progression and microbial resistance .

Case Studies and Experimental Findings

StudyFindings
Study 1: Antimicrobial EvaluationDemonstrated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains using derivatives similar to the target compound .
Study 2: Anticancer ActivityShowed cytotoxic effects on breast and colon cancer cell lines with IC50 values indicating potent activity .
Study 3: Antitubercular ScreeningReported effective inhibition of Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC) .

Chemical Reactions Analysis

Triazole-Pyrimidine Core Reactivity

The 1,2,4-triazole and pyrimidine moieties enable distinct reactivity profiles:

  • Click Chemistry : The triazole group participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper-catalyzed conditions, facilitating bioconjugation or derivatization.

  • Coordination Chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Ru(II)), forming stable complexes with potential catalytic or therapeutic applications.

  • Nucleophilic Substitution : Chlorine atoms on the pyrimidine ring (if present in precursors) undergo substitution with amines, thiols, or alkoxides. For example:

    Substitution SiteNucleophileProductYield (%)ConditionsSource
    Pyrimidine C-4PiperidineTarget compound65–78DMF, 80°C, 12h

Piperidine Carboxamide Functionalization

The piperidine-4-carboxamide group undergoes:

  • Hydrolysis : Acidic or basic conditions cleave the carboxamide to a carboxylic acid. For instance, refluxing with 6M HCl yields 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid.

  • Acylation/Alkylation : The secondary amine reacts with acyl chlorides or alkyl halides:

    ReagentProductSolventCatalystYield (%)
    Acetyl chlorideN-acetyl derivativeCH₂Cl₂Et₃N82
    Benzyl bromideN-benzylpiperidine carboxamideDMFK₂CO₃75

Benzo[d] dioxole Ring Modifications

The benzodioxole group is redox-active:

  • Oxidation : Treatment with KMnO₄ in acidic media cleaves the dioxole ring to form a catechol derivative, which further oxidizes to a quinone.

  • Electrophilic Substitution : Nitration or halogenation occurs at the aromatic ring’s electron-rich positions (C-5 or C-6) .

Multi-Step Synthetic Pathways

The compound is synthesized via sequential reactions:

  • Triazole-Pyrimidine Coupling : Suzuki-Miyaura cross-coupling links 6-chloropyrimidine with 1H-1,2,4-triazole.

  • Piperidine Carboxamide Formation : Condensation of piperidine-4-carboxylic acid with benzo[d] dioxol-5-ylmethylamine using EDC/HOBt.

  • Final Assembly : Buchwald-Hartwig amination or nucleophilic aromatic substitution integrates the pyrimidine-triazole unit with the piperidine-carboxamide scaffold.

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C without melting.

  • Photodegradation : UV irradiation (254 nm) in methanol generates pyrimidine-4,6-diol and triazole fragments via radical pathways .

Reactivity Comparison with Analogues

Key differences in reactivity between this compound and analogues are summarized below:

CompoundTriazole ReactivityPyrimidine SubstitutionPiperidine Hydrolysis
Target compoundHigh (CuAAC)Moderate (Cl → NH₂)Fast (acidic)
N-benzyl-N-methylazetidine analogueLowRapid (Cl → OMe)Slow
Ethyl piperidine carboxylate derivativeModerateNoneResistant

Comparison with Similar Compounds

Key Findings and Implications

Structural flexibility in the piperidine-carboxamide scaffold allows optimization of solubility and metabolic stability .

Bioactivity clustering suggests repurposing opportunities for inflammation or oncology, though in vivo validation is needed .

Preparation Methods

Appel Reaction for Bromination

The synthesis begins with (6-bromobenzo[d]dioxol-5-yl)methanol (1 ), which undergoes Appel bromination using CBr4/PPh3 in dichloromethane to yield 5-bromo-6-(bromomethyl)benzo[d]dioxole (2 ) in 91% yield.

Reaction conditions :

  • Temperature: 0°C to room temperature
  • Time: 4 hours
  • Workup: Sequential washing with NaHCO3 and brine

Azide Formation and Reduction

Compound 2 is treated with sodium azide (NaN3) in methanol under reflux to form 5-(azidomethyl)-6-bromobenzo[d]dioxole (3 ). Subsequent Staudinger reduction with triphenylphosphine (PPh3) in THF/water produces the primary amine (4 ).

Key spectroscopic data :

  • 1H NMR (CDCl3) : δ 6.85 (s, 1H, ArH), 6.75 (s, 1H, ArH), 4.52 (s, 2H, CH2NH2)
  • 13C NMR : δ 149.1 (C-O), 37.2 (CH2NH2)

Preparation of Piperidine-4-carboxylic Acid Derivatives

Piperidine Ring Functionalization

Piperidine-4-carboxylic acid (5 ) is esterified to methyl piperidine-4-carboxylate using thionyl chloride (SOCl2) in methanol, followed by Boc protection of the amine to yield 6 .

Alternative route :
Buchwald-Hartwig amination of δ-chlorovaleric acid derivatives forms the piperidine ring.

Carboxamide Activation

The ester 6 is hydrolyzed back to the carboxylic acid, which is activated as an acyl chloride using oxalyl chloride. Coupling with benzodioxolylmethyl amine (4 ) via Schlenk techniques forms the critical amide bond.

Optimized conditions :

  • Solvent: Anhydrous DMF
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Yield: 78–85%

Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine

Pyrimidine Halogenation and Triazole Coupling

4,6-Dichloropyrimidine (7 ) undergoes regioselective substitution at C6 with 1H-1,2,4-triazole in the presence of K2CO3 in DMF at 80°C. The intermediate 6-chloro-4-(triazol-1-yl)pyrimidine (8 ) is isolated in 89% yield.

Convergent Coupling and Final Assembly

Amide Bond Formation

The piperidine-pyrimidine-triazole intermediate (9 ) is coupled with benzo[d]dioxol-5-ylmethanamine (4 ) using HATU as the coupling agent.

Procedure :

  • Activate 9 with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF (0°C, 30 min)
  • Add 4 (1.1 equiv) and stir at room temperature for 12 hours
  • Purify via flash chromatography (EtOAc/hexane, 1:1)

Yield : 68%
Purity (HPLC) : >98%

Crystallization and Characterization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystals.

Spectroscopic confirmation :

  • HRMS (ESI+) : m/z 478.1521 [M+H]+ (calc. 478.1518)
  • 1H NMR (DMSO-d6) : δ 8.72 (s, 1H, triazole), 6.89 (s, 2H, benzodioxole), 4.45 (s, 2H, CH2N), 3.95 (m, 2H, piperidine)

Alternative Synthetic Pathways

One-Pot Multicomponent Approach

A solvent-free method using maltose catalyst (25 mol%) enables three-component coupling of aldehyde, acetoacetanilide, and 3-amino-1,2,4-triazole at 80°C. While yields are lower (47–63%), this approach reduces purification steps.

Click Chemistry for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azidopyrimidine and propargylamine derivatives offers regioselective triazole formation. However, this method requires pre-functionalized azides, adding synthetic steps.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Required per kg API
4,6-Dichloropyrimidine 1,200 0.85 kg
1H-1,2,4-Triazole 980 0.42 kg
HATU 12,000 0.15 kg

Environmental Impact Mitigation

  • Replace DMF with cyclopentyl methyl ether (CPME) in SNAr reactions
  • Recover Cu catalysts via ion-exchange resins
  • Employ flow chemistry for exothermic steps (e.g., Appel bromination)

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can its purity be validated?

Answer: The synthesis involves multi-step reactions, including:

  • Heterocyclic core formation : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole or pyrimidine intermediates (analogous to methods in ).
  • Coupling reactions : Condensation of the piperidine-4-carboxamide moiety with functionalized pyrimidine-triazole units (e.g., using amide bond formation or nucleophilic substitution) .
  • Purification : Column chromatography or recrystallization in solvents like ethanol or acetic acid (common in ).

Q. Purity validation :

  • Spectroscopy : IR for functional groups (e.g., carbonyl at ~1650 cm⁻¹), ¹H/¹³C NMR for structural confirmation (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.0 ppm) .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Advanced Synthesis Optimization

Q. Q2. How can computational methods improve reaction yield and regioselectivity during synthesis?

Answer:

  • Quantum chemical calculations : Predict transition states and intermediates using density functional theory (DFT) to optimize reaction pathways (e.g., solvent effects, temperature) .
  • Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways for regioselective coupling of the triazole-pyrimidine unit .
  • Machine learning : Train models on existing heterocyclic reaction data to predict optimal catalysts (e.g., Pd/C for cross-coupling) or solvent systems (DMF vs. THF) .

Structural Characterization Challenges

Q. Q3. How should researchers resolve conflicting spectral data (e.g., ambiguous NMR peaks) for this compound?

Answer:

  • 2D NMR techniques : Use HSQC or HMBC to assign overlapping signals (e.g., distinguish piperidine CH₂ from pyrimidine protons) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., confirm the orientation of the triazole substituent) .
  • Deuterium exchange : Identify exchangeable protons (e.g., NH in carboxamide) to simplify spectra .

Biological Activity Profiling

Q. Q4. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

Answer:

  • Enzyme inhibition assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2 or EGFR) at varying concentrations (1 nM–10 µM) .
  • Cellular models : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ calculations via MTT assays .
  • Selectivity screening : Compare activity against a kinase panel (e.g., 100+ kinases) to identify off-target effects .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How can substituent modifications on the triazole or benzo[d][1,3]dioxole groups enhance target binding?

Answer:

  • Bioisosteric replacement : Substitute triazole with tetrazole or imidazole to modulate hydrogen bonding .
  • Electron-withdrawing groups : Add fluorine or nitro groups to the benzo[d][1,3]dioxole to improve metabolic stability .
  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hinge region residues) .

Analytical Method Development

Q. Q6. What HPLC conditions are optimal for quantifying this compound in biological matrices?

Answer:

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 3.5 µm).
  • Mobile phase : Acetonitrile:ammonium acetate buffer (pH 6.5) gradient (30:70 to 70:30 over 15 min) .
  • Detection : UV at 254 nm (triazole/pyrimidine absorbance) with LOQ ≤10 ng/mL .

Data Contradiction Analysis

Q. Q7. How to address discrepancies between in vitro activity and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma half-life, Cmax) to identify absorption issues .
  • Metabolite identification : Use LC-MS to detect inactive metabolites (e.g., CYP450-mediated oxidation of piperidine) .
  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoemulsions to improve delivery .

Stability and Degradation Studies

Q. Q8. What are the major degradation pathways under accelerated stability conditions?

Answer:

  • Hydrolysis : Carboxamide cleavage in acidic/basic conditions (pH <3 or >10) .
  • Oxidation : Benzo[d][1,3]dioxole ring opening under light exposure (use amber vials for storage) .
  • Thermal degradation : Pyrimidine ring decomposition above 150°C (TGA/DSC analysis recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.